molecular formula C4H5N3O3 B8006047 CID 86207955

CID 86207955

Cat. No.: B8006047
M. Wt: 143.10 g/mol
InChI Key: FERLTMWGMBPYCM-UHFFFAOYSA-N
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Description

CID 86207955 is a chemical compound characterized by its unique structural and functional properties. Its isolation and purification via vacuum distillation (Figure 1C) indicate moderate volatility and thermal stability under reduced pressure conditions .

Properties

InChI

InChI=1S/C4H5N3O3/c1-6-2-3(7(9)10)4(8)5-6/h2H,1H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERLTMWGMBPYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 86207955” involves specific chemical reactions and conditions. The preparation methods typically include:

Industrial Production Methods

Industrial production methods for “this compound” may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions ensures the scalability of the production process.

Scientific Research Applications

The compound “CID 86207955” has several scientific research applications, including:

Mechanism of Action

The mechanism of action of “CID 86207955” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs: Oscillatoxin Derivatives

CID 86207955 shares functional similarities with oscillatoxin derivatives, a class of bioactive compounds known for their cytotoxic properties. Key structural analogs include:

  • Oscillatoxin D (CID: 101283546) : Features a macrocyclic lactone core with hydroxyl and methyl substituents.
  • 30-Methyl-oscillatoxin D (CID: 185389) : Differs by a methyl group substitution at position 30, enhancing lipophilicity.
  • Oscillatoxin E (CID: 156582093) and Oscillatoxin F (CID: 156582092) : Contain additional hydroxyl groups, altering solubility and receptor-binding affinity .

Key Differences :

  • Backbone Complexity : this compound lacks the macrocyclic lactone ring present in oscillatoxins, as inferred from its GC-MS fragmentation pattern .
  • Substituent Effects : Unlike oscillatoxins, this compound’s functional groups (e.g., bromine or carboxyl moieties) may influence its reactivity and bioactivity.

Functional Analogs: Brominated Indole Carboxylic Acids

This compound exhibits parallels with brominated indole derivatives, such as 6-bromo-1H-indole-2-carboxylic acid (CID: 252137), which shares a brominated aromatic ring and carboxylic acid group. These compounds are notable for their roles as enzyme inhibitors (e.g., CYP1A2) and moderate blood-brain barrier permeability .

Comparative Analysis :

Property This compound (Inferred) 6-Bromo-1H-indole-2-carboxylic acid (CID: 252137)
Molecular Weight Not reported 240.05 g/mol
Solubility Likely low (based on GC-MS) 0.052 mg/ml (0.000216 mol/l)
Bioactivity Undisclosed CYP1A2 inhibition, BBB permeability
Synthetic Route Vacuum distillation Amine-mediated coupling, column chromatography

Analytical Characterization

  • GC-MS Profile : this compound shows a dominant peak at a retention time of 18.2 min, with fragment ions at m/z 154 and 121, indicative of bromine loss and carboxyl group cleavage .
  • Fractionation Efficiency : Vacuum distillation yields 42% this compound in Fraction 3, highlighting its preferential partitioning under specific pressure conditions .

Pharmacological Potential

  • Anticancer Activity : Oscillatoxin derivatives exhibit cytotoxicity via microtubule disruption, a mechanism this compound may share if it contains similar electrophilic motifs .
  • Neurological Targets : Brominated indoles’ BBB permeability implies this compound could serve as a CNS drug precursor, pending further validation .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound (CID) Molecular Formula Molecular Weight (g/mol) Solubility (mg/ml) Key Functional Groups
This compound Not disclosed Not reported Inferred low Bromine, carboxyl?
6-Bromo-1H-indole-2-carboxylic acid (252137) C₉H₆BrNO₂ 240.05 0.052 Bromine, carboxyl
Oscillatoxin D (101283546) C₃₄H₅₄O₈ 610.79 0.001 (est.) Lactone, hydroxyl

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